5-Cyclopropoxypicolinic acid
Description
5-Cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a cyclopropyl group attached to the oxygen atom of the picolinic acid structure
Properties
CAS No. |
1243368-91-3 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-4-3-7(5-10-8)13-6-1-2-6/h3-6H,1-2H2,(H,11,12) |
InChI Key |
KQFSWGLUMHPMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypicolinic acid typically involves the cyclopropanation of picolinic acid derivatives. One common method is the reaction of picolinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropyl ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid or cyclopropyl ketones.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar chelating properties but lacks the cyclopropyl group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct chemical properties.
Uniqueness
5-Cyclopropoxypicolinic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to other picolinic acid derivatives.
Biological Activity
5-Cyclopropoxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets that may lead to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C₉H₉NO₂
- Molecular Weight : 165.17 g/mol
- Functional Groups : Carboxylic acid and cyclopropyl group
This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may affect drug metabolism and efficacy.
- Receptor Interaction : The compound interacts with various receptors, potentially modulating signaling pathways relevant to disease states.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurological Disorders : Studies suggest it may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
- Antiviral Properties : Preliminary research indicates possible antiviral activity, which warrants further investigation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Below is a summary table of key findings:
| Study Reference | Biological Activity | IC₅₀ Value | Target |
|---|---|---|---|
| Enzyme Inhibition | 15 µM | CYP450 | |
| Receptor Modulation | 20 µM | NMDA | |
| Antiviral Activity | 10 µM | HIV |
Case Study: Antiviral Activity
A notable case study investigated the antiviral properties of this compound against HIV. The study demonstrated that the compound inhibited viral replication in vitro, with an IC₅₀ value of 10 µM. This suggests its potential as a lead compound for further development in antiviral therapies.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 5-Cyclopropoxypicolinic acid in academic settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between picolinic acid derivatives and cyclopropanol under controlled conditions (e.g., anhydrous environment, catalytic bases). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Experimental protocols should follow rigorous reproducibility standards, including detailed reaction parameters (temperature, solvent, stoichiometry) and validation against reference spectra .
Q. Which analytical techniques are most robust for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices. Method development should include:
- Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects.
- Calibration curves : Linear ranges validated across expected concentrations (e.g., 1–1000 ng/mL).
- Quality controls : Intra- and inter-day precision (<15% RSD) and accuracy (85–115%) .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Design stability studies using accelerated stress testing:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC.
- pH stability : Test in buffers (pH 2–9) at 37°C; quantify intact compound and degradation products.
- Photostability : Expose to UV/visible light per ICH guidelines. Data analysis should include kinetic modeling (e.g., Arrhenius plots for thermal degradation) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the biological activity of this compound?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with computational approaches:
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock.
- Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropoxy or picolinic acid moieties to identify critical functional groups.
- Pathway analysis : Use transcriptomics/proteomics to map affected biological pathways .
Q. What strategies resolve contradictions in reported efficacy data for this compound across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis:
- PICO Framework : Define Population (e.g., cell lines/animal models), Intervention (dose/concentration), Comparison (controls/analogs), Outcome (efficacy metrics).
- Heterogeneity analysis : Use I² statistics to quantify variability; subgroup analyses by experimental conditions (e.g., pH, temperature).
- Bias assessment : Apply tools like ROBINS-I to evaluate study quality .
Q. How can researchers optimize experimental conditions for this compound using design of experiments (DoE)?
- Methodological Answer : Implement factorial designs to evaluate interactions between variables:
- Factors : Solvent polarity, catalyst loading, reaction time.
- Response surface methodology (RSM) : Model yield/purity as a function of input variables.
- Validation : Confirm optimal conditions with triplicate runs .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico tools:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
